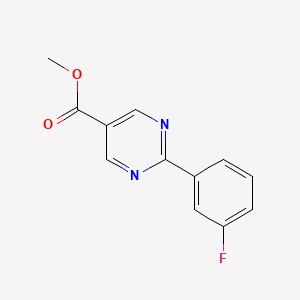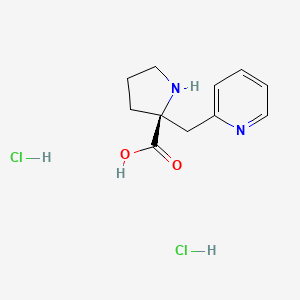
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl, also known as (S)-2-Pyridylmethyl-L-proline, is an important chiral organocatalyst that has been used in numerous chemical syntheses. It is a proline derivative with a 2-pyridylmethyl group attached to the alpha-carbon of the proline moiety. This organocatalyst is used in asymmetric syntheses, as it can catalyze the formation of optically active products from racemic mixtures. Its ability to promote asymmetric induction is due to its chiral environment, which can induce stereoselectivity in the reaction.
Mecanismo De Acción
The mechanism of action of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl is not fully understood, but it is believed to involve the formation of an enamine intermediate. This intermediate is formed through the reaction of the proline derivative with the substrate, and is then converted into the desired product through a series of steps. The enamine intermediate is believed to be responsible for the stereoselectivity of the reaction, as it can induce the formation of optically active products from racemic mixtures.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl have not been extensively studied. However, it is believed to be relatively non-toxic and non-irritating, and it has been used in numerous laboratory experiments without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly effective at promoting asymmetric induction. Furthermore, it is non-toxic and non-irritating, making it safe to use in laboratory experiments.
However, there are also some limitations to its use. It is not as effective at catalyzing the synthesis of some compounds as other chiral organocatalysts, and it can be difficult to remove from the reaction mixture. Additionally, it can be difficult to control the stereoselectivity of the reaction when using this organocatalyst.
Direcciones Futuras
The use of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl in asymmetric synthesis has been well-established, but there is still much to be explored. Future research could focus on improving the efficiency of the reaction, as well as exploring new applications for this organocatalyst. Additionally, further research could be done to better understand the mechanism of action of this organocatalyst, as well as to develop new methods for controlling the stereoselectivity of the reaction. Finally, research could be done to investigate the potential toxicity of this organocatalyst and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl involves a two-step process. The first step involves the synthesis of the proline derivative from the reaction of the amino acid l-proline with 2-pyridylmethyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate. The second step involves the deprotonation of the proline derivative with sodium hydroxide to form the desired (S)-alpha-(2-Pyridinylmethyl)-proline-2HCl.
Aplicaciones Científicas De Investigación
(S)-alpha-(2-Pyridinylmethyl)-proline-2HCl has been widely used in scientific research, particularly in the field of asymmetric synthesis. It has been used to synthesize a variety of optically active compounds, including amino acids, peptides, and pharmaceuticals. It has also been used to catalyze the synthesis of chiral alcohols, amines, and other organic compounds.
Propiedades
IUPAC Name |
(2S)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-10(15)11(5-3-7-13-11)8-9-4-1-2-6-12-9;;/h1-2,4,6,13H,3,5,7-8H2,(H,14,15);2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXKGGAVXEMNY-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=N2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(2-pyridinylmethyl)-proline-2HCl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

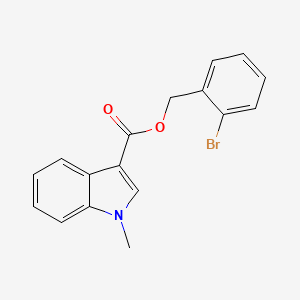
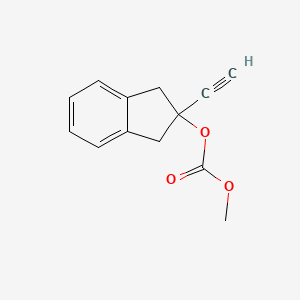
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)
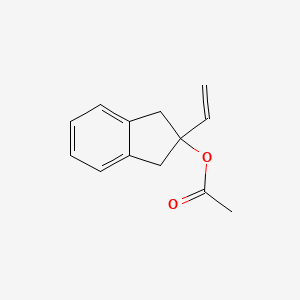
![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)
![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
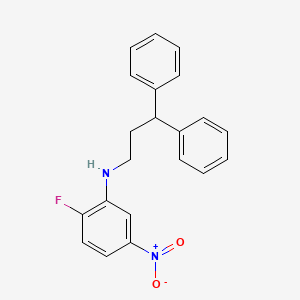
![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)
![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)
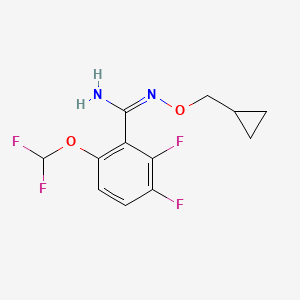
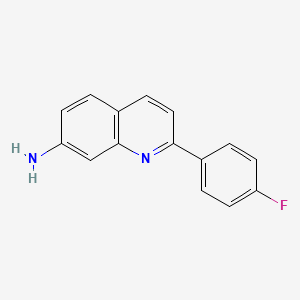
![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)

